molecular formula C8H6IN B1179289 iron lysozyme glutarate CAS No. 133404-17-8

iron lysozyme glutarate

カタログ番号: B1179289
CAS番号: 133404-17-8
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iron lysozyme glutarate (ILG, ABC 1020) is a soluble iron complex developed as an anti-anaemic agent. It combines lysozyme, glutarate, and iron, offering enhanced bioavailability and therapeutic efficacy compared to traditional iron supplements. ILG effectively reverses haematological abnormalities, cardio- and splenomegaly, and exhibits dose-dependent efficacy, making it a promising candidate for treating iron-deficiency anaemia .

特性

CAS番号

133404-17-8

分子式

C8H6IN

同義語

iron lysozyme glutarate

製品の起源

United States

類似化合物との比較

Table 1: Comparative Analysis of Iron Lysozyme Glutarate and Other Iron Supplements

Compound Serum Iron Levels Efficacy in Anaemia Models Gastric Tolerability Key Findings
Iron Lysozyme Glutarate Moderate Superior High (no lesions) Dose-dependent improvement in blood parameters; optimal bioavailability.
Ferrous Sulfate Highest Moderate Low (ulcerogenic) Rapid serum absorption but lower therapeutic efficacy and gastric toxicity.
Ferritin Low Low Moderate Limited bioavailability; less effective in reversing anaemia.
Iron Succinyl Protein Low Low Moderate Poor serum retention and slower haematological recovery.

Key Insights :

  • ILG vs. Ferrous Sulfate : Despite lower serum iron levels, ILG achieves superior therapeutic outcomes, likely due to sustained release and reduced oxidative stress .
  • ILG vs. Ferritin/Iron Succinyl Protein : ILG’s glutarate complex enhances stability and iron delivery, addressing the bioavailability limitations of protein-bound iron formulations .

Comparison with Other Glutarate Derivatives

Glutarate (C5 dicarboxylic acid) and its derivatives have diverse applications, from industrial synthesis to immunomodulation. Below is a comparison of ILG with other glutarate-containing compounds:

Key Insights :

  • ILG vs. DEG : Both utilize glutarate for improved delivery (ILG via iron complexation; DEG via esterification). DEG’s rapid hydrolysis contrasts with ILG’s sustained iron release, reflecting divergent therapeutic goals .
  • Industrial vs. Pharmaceutical Use: While ILG and 4-HO-DiPT glutarate focus on bioavailability, didecyl glutarate serves non-medical applications, highlighting glutarate’s versatility .

Mechanistic and Metabolic Considerations

Iron-Dependent Pathways:

ILG’s efficacy may relate to iron’s role in metabolic regulation. For instance, glutarate hydroxylases (Fe^2+-dependent enzymes) convert glutarate to L-2-hydroxyglutarate (L-2HG), a metabolite linked to epigenetic regulation . Elevated iron concentrations enhance this conversion, reducing glutarate accumulation .

Microbial Production Context:

Glutarate biosynthesis in Escherichia coli and Corynebacterium glutamicum involves lysine catabolism or α-ketoglutarate chain extension, achieving titers up to 36.5 mM . Though unrelated to ILG’s therapeutic use, these pathways underscore glutarate’s biochemical versatility and industrial relevance .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing iron lysozyme glutarate complexes, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves conjugating lysozyme with glutarate via cross-linking agents under controlled pH (e.g., phosphate buffer, pH 7.4), followed by iron incorporation through chelation. Purity validation requires HPLC analysis to quantify residual glutaric acid, mono-methyl glutarate, and dimethyl glutarate, with recovery rates benchmarked against standards (e.g., 93–106% recovery in HPLC protocols) . For iron quantification, inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy should be used to confirm stoichiometric ratios.

Q. Which spectroscopic techniques are most reliable for characterizing the secondary structure of iron lysozyme glutarate?

  • Methodological Answer : Microfluidic Modulation Spectroscopy (MMS) and Circular Dichroism (CD) spectroscopy are complementary. MMS provides high sensitivity for detecting α-helix and β-sheet content in solution (e.g., ~45% α-helix in lysozyme), while CD validates structural integrity against crystallographic data. Discrepancies in turn structure estimation (e.g., ~10% underestimation) require triangulation with X-ray diffraction or NMR for resolution .

Q. How does pH influence the stability of iron lysozyme glutarate in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted using dynamic light scattering (DLS) to monitor aggregation and UV-Vis spectroscopy to track iron release. For example, C. glutamicum growth inhibition data (up to 60 g/L glutarate) suggest pH-dependent solubility thresholds, requiring buffered systems (pH 6–8) to prevent precipitation. Long-term stability assays (e.g., 4°C vs. 25°C over 30 days) should correlate structural changes with activity loss .

Advanced Research Questions

Q. How can cross-linking efficiency between lysozyme and glutarate be optimized without compromising protein activity?

  • Methodological Answer : Use bis(sulfosuccinimidyl) glutarate (BS²G) as a polar cross-linker to target lysine residues selectively. Reaction conditions (e.g., molar ratio 1:10 protein:cross-linker, 25°C, 1 hr) must balance conjugation efficiency (>70% by SDS-PAGE) with enzymatic activity retention. Activity assays (e.g., Micrococcus lysodeikticus lysis) should validate functional integrity post-conjugation .

Q. What strategies resolve contradictions in spectral data when analyzing iron lysozyme glutarate’s tertiary structure?

  • Methodological Answer : Discrepancies between MMS/CD and crystallographic data (e.g., β-sheet overestimation) necessitate hybrid approaches. Pair hydrogen-deuterium exchange mass spectrometry (HDX-MS) with molecular dynamics simulations to map solvent accessibility and conformational flexibility. For example, lysozyme’s "marginally more structured" solution behavior compared to crystal forms requires computational refinement of spectral baselines .

Q. How can metabolic engineering enhance glutarate production for iron lysozyme glutarate synthesis?

  • Methodological Answer : Engineered C. glutamicum strains (e.g., GTA-4) achieve high glutarate titers (46 g/L) via L-lysine pathway optimization. Key steps include:

  • Deletion of lysine exporter lysE to retain precursors.
  • Overexpression of 5-aminovalerate pathway enzymes (e.g., davAB).
  • Fed-batch fermentation with glucose feeding to mitigate substrate inhibition.
    Downstream purification via acid precipitation and ion-exchange chromatography yields >95% pure glutaric acid for conjugation .

Q. What are the limitations of using dimethyl glutarate as a read-across analog for toxicological profiling of iron lysozyme glutarate?

  • Methodological Answer : Dimethyl glutarate’s EU-LCI value (50 µg/m³) is extrapolated via molar adjustment from toxicological data on ester mixtures (e.g., dibasic esters). However, iron lysozyme glutarate’s protein-bound form may alter bioavailability. In vitro cytotoxicity assays (e.g., HepG2 cells) and comparative pharmacokinetic studies (free vs. conjugated glutarate) are required to validate read-across applicability .

Methodological Considerations

  • Data Contradictions : Address spectral or toxicity discrepancies by integrating orthogonal techniques (e.g., HDX-MS + computational modeling) and in vivo validation .
  • Experimental Design : For animal studies (e.g., antianemic effects), use controlled dosing regimens (e.g., 10–50 mg/kg in rodents) with hematological endpoints (hemoglobin, ferritin levels) .
  • Ethical Reporting : Adhere to Beilstein Journal guidelines for minimal compound characterization in main texts, relegating extensive datasets to supplementary materials .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。